Acetoxyisovalerylalkannin
Overview
Description
Acetoxyisovalerylalkannin is a derivative of shikonin, a naphthoquinone pigment that is found in various species of the genus Arnebia. These pigments are known for their pharmacological activities and are responsible for the red coloration of the plants. Acetoxyisovalerylalkannin, in particular, has been isolated from Arnebia nobilis and has shown potential as an anti-skin aging ingredient in color cosmetics .
Synthesis Analysis
The synthesis of acetoxyisovalerylalkannin involves the isolation and purification from plant sources. A study on Arnebia euchroma cell suspension cultures has demonstrated a rapid preparative scale High-Performance Liquid Chromatography (HPLC) method for the isolation of shikonin derivatives, including acetoxyisovalerylalkannin. This method achieved a purity of over 98% for the isolated compounds .
Molecular Structure Analysis
The molecular structure of acetoxyisovalerylalkannin was identified through rigorous column chromatography and interpretation of spectroscopic data. This compound, along with other alkannins, has been structurally characterized and contributes to the pharmacological potential of the plant extracts .
Chemical Reactions Analysis
The chemical behavior of acetoxyisovalerylalkannin under various conditions has not been explicitly detailed in the provided papers. However, the compound's stability and reactivity can be inferred from its structural properties and the methods used for its quantification and analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetoxyisovalerylalkannin have been studied through methods such as HPLC and High-Performance Thin-Layer Chromatography (HPTLC). The compound's purity, limits of detection (LOD), and limits of quantification (LOQ) have been established, indicating its stability and suitability for further pharmacological study. The HPTLC method developed for the simultaneous quantification of shikonin and its derivatives, including acetoxyisovalerylalkannin, was validated for linearity, accuracy, precision, robustness, and specificity .
Relevant Case Studies
Acetoxyisovalerylalkannin has been evaluated for its anti-skin aging activity. It was found to significantly inhibit hydrogen peroxide-induced red blood corpuscle hemolysis and cellular senescence in human dermal fibroblasts. Additionally, it upregulated the synthesis of collagen-I, elastin, and involucrin in human skin cells, suggesting its utility as an anti-aging ingredient .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology, specifically the study of esophageal cancer .
Summary of the Application
β-Acetoxyisovalerylalkannin has been reported to have anti-esophageal cancer effects . This compound suppresses proliferation and induces ROS-based mitochondria-mediated apoptosis in human melanoma cells .
Results or Outcomes
The results showed that β-Acetoxyisovalerylalkannin can suppress the proliferation of cancer cells and induce apoptosis .
Application in Chromatographic Analysis
Specific Scientific Field
This application is in the field of Analytical Chemistry, specifically in chromatographic analysis .
Summary of the Application
High-performance thin-layer chromatography (HPTLC) was used for the qualitative and quantitative analysis of β-acetoxyisovalerylalkannin in Arnebia guttata Bunge .
Methods of Application
The mobile phase used was petroleum ether (60‒90 °C): xylene‒ethyl acetate‒formic acid (8:3:0.5:1, V/V). The TLC plate was dried at 105 °C for 30 min and applied on the plate. The data used were obtained by measuring at 522 nm .
Results or Outcomes
Results showed that β-acetoxyisovalerylalkannin had RF values of 0.31 ± 0.05. The linear ranges were 0.2002‒1.203 μg/band. The limits of detection were 37.5 ng/band. The limits of quantification were 125 ng/band. The average recoveries were 100.69%. The relative standard deviation was less than 5% .
properties
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAGDWOHVQNFB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219131 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
CAS RN |
69091-17-4 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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